2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione
Description
Properties
CAS No. |
89024-44-2 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O4/c1-2-10-6-8-11(9-7-10)17-15(19)12-4-3-5-13(18(21)22)14(12)16(17)20/h3-9H,2H2,1H3 |
InChI Key |
SKSSVRMVCUGHCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Condensation of 4-Nitrophthalic Anhydride and 4-Ethylphenylamine
The most widely reported method involves the condensation of 4-nitrophthalic anhydride with 4-ethylphenylamine in acetic acid under reflux (120°C, 12–24 hours). The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration to form the isoindoline-1,3-dione core. Triethylamine is often added to scavenge HCl, improving yields to 78–85%.
Representative Procedure
- Combine 4-nitrophthalic anhydride (1.0 equiv), 4-ethylphenylamine (1.05 equiv), and glacial acetic acid (5 mL/mmol).
- Reflux at 120°C for 18 hours under nitrogen.
- Cool to room temperature, pour into ice-water, and filter the precipitate.
- Recrystallize from ethanol to obtain yellow crystals (mp: 197–199°C).
Characterization Data
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.92–7.85 (m, 2H, ArH), 7.45 (d, J = 8.2 Hz, 2H, ArH), 7.30 (d, J = 8.2 Hz, 2H, ArH), 2.72 (q, J = 7.6 Hz, 2H, CH2CH3), 1.29 (t, J = 7.6 Hz, 3H, CH2CH3).
- 13C NMR (101 MHz, CDCl3): δ 167.8 (C=O), 166.5 (C=O), 148.2 (C-NO2), 139.4 (ArC), 135.7 (ArC), 132.1 (ArC), 129.4 (ArC), 128.7 (ArC), 127.9 (ArC), 124.5 (ArC), 34.2 (CH2CH3), 15.1 (CH2CH3).
Microwave-Assisted Condensation
Microwave irradiation reduces reaction times to 1–2 hours while maintaining yields at 80–82%. A typical protocol uses dimethylformamide (DMF) as a polar aprotic solvent and potassium carbonate as a base.
Post-Synthesis Nitration of 2-(4-Ethylphenyl)isoindoline-1,3-dione
Electrophilic Aromatic Nitration
Nitration of pre-formed 2-(4-Ethylphenyl)isoindoline-1,3-dione with fuming nitric acid (90%) in sulfuric acid at 0–5°C introduces the nitro group predominantly at the 4-position due to the meta-directing effect of the ethyl substituent.
Procedure
- Dissolve 2-(4-Ethylphenyl)isoindoline-1,3-dione (1.0 equiv) in concentrated H2SO4 (10 mL/mmol).
- Add fuming HNO3 (1.2 equiv) dropwise at 0°C.
- Stir for 4 hours, quench with ice, and extract with dichloromethane.
- Purify via column chromatography (hexane/ethyl acetate 3:1) to isolate the 4-nitro isomer (yield: 65–70%).
Challenges
- Regioselectivity: Competing nitration at the 5-position occurs (~15–20%), necessitating chromatographic separation.
- Side Reactions: Over-nitration and oxidative decomposition reduce yields below 50% if temperatures exceed 10°C.
Alternative Routes: Ullmann Coupling and Reductive Amination
Ullmann-Type Coupling
A copper-catalyzed coupling between 4-nitro-1,3-dioxoisoindoline-2-yl chloride and 4-ethylphenylboronic acid in toluene at 110°C achieves 72% yield. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.
Optimized Conditions
Reductive Amination
While less common, reductive amination of 4-nitro-1,3-dioxoisoindoline-2-carbaldehyde with 4-ethylphenylamine using NaBH4 in methanol provides moderate yields (58–62%).
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Purity | Key Advantages |
|---|---|---|---|---|
| Direct Condensation | 78–85% | 12–24 h | >95% | High regioselectivity, scalable |
| Microwave Condensation | 80–82% | 1–2 h | 93–95% | Rapid, energy-efficient |
| Post-Synthesis Nitration | 65–70% | 4 h | 85–90% | Uses simpler precursors |
| Ullmann Coupling | 72% | 24 h | >98% | Acid-free conditions |
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 6.8 minutes, indicating >98% purity for condensations and Ullmann products.
Industrial-Scale Considerations
Pilot-scale batches (1 kg) using direct condensation in acetic acid achieve 82% yield with a space-time yield of 0.45 kg·L−1·day−1. Critical process parameters include:
- Temperature Control: ±2°C tolerance to prevent decarboxylation.
- Stoichiometry: 1.05:1 amine/anhydride ratio minimizes unreacted anhydride.
Chemical Reactions Analysis
2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Implications
Substituent Effects on Bioactivity: The 2,6-dioxopiperidin-3-yl group (as in Compound 6 ) is a CRBN-binding motif critical for PROTAC-mediated protein degradation. In contrast, the 4-ethylphenyl group in the target compound may prioritize hydrophobic interactions over E3 ligase recruitment.
Synthetic Routes: Most analogs use phthalic anhydride derivatives coupled with amines or heterocycles via CDI/Et3N-mediated reactions . The target compound’s synthesis likely follows a similar pathway, substituting the amine with 4-ethylaniline.
Biological Applications: Compounds with dioxopiperidinyl/dioxopyrrolidinyl groups (e.g., 4a , Compound 6 ) are validated in targeted protein degradation, whereas aryl-substituted analogs (e.g., ) are tested for cholinesterase inhibition. The 4-ethylphenyl variant may excel in non-PROTAC applications, such as enzyme inhibition or antimicrobial activity, though specific data are lacking.
Physicochemical Properties
- Stability : Nitro groups confer stability under acidic conditions (e.g., during PROTAC synthesis in AcOH ), whereas ester or amide-linked derivatives (e.g., 7a–7b in ) may hydrolyze more readily.
Biological Activity
2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : CHNO
- Molecular Weight : 298.29 g/mol
This structure features an isoindoline core with a nitro group and an ethylphenyl substituent, which may influence its biological interactions.
Research indicates that 2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione exhibits several mechanisms of action:
- Inhibition of Phosphodiesterases (PDEs) : The compound has been shown to inhibit specific phosphodiesterase enzymes, particularly PDE IV, which plays a significant role in regulating inflammatory responses. Inhibition of PDE IV can lead to increased levels of cyclic adenosine monophosphate (cAMP), thereby reducing inflammation .
- Cytokine Modulation : Studies suggest that this compound can modulate cytokine levels, particularly tumor necrosis factor alpha (TNFα), which is involved in systemic inflammation and autoimmune diseases. Elevated cAMP levels can inhibit TNFα production, suggesting therapeutic potential in inflammatory conditions .
Biological Activity and Therapeutic Implications
The biological activity of 2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione has been explored in various contexts:
- Anti-inflammatory Effects : The compound's ability to reduce TNFα levels positions it as a candidate for treating inflammatory diseases such as arthritis and asthma. In vitro studies have demonstrated significant reductions in inflammatory markers following treatment with this compound .
- Cancer Research : Preliminary findings indicate that the compound may affect cancer cell proliferation through modulation of cell signaling pathways associated with cyclin-dependent kinases (CDKs). This suggests potential applications in oncology, particularly in targeting specific cancer types where CDK dysregulation is prevalent .
Case Studies and Experimental Data
Several studies have investigated the efficacy of 2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
